Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Description
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride is a fluorinated amino ester derivative with a phenyl substituent at the β-position. Its structure features a difluoro group at the 3,3-positions and a methyl ester moiety, distinguishing it from related compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may influence bioavailability and binding affinity in biological systems .
Properties
IUPAC Name |
methyl 2-amino-3,3-difluoro-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)8(13)10(11,12)7-5-3-2-4-6-7;/h2-6,8H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYXCBNVVDUGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3,3-difluoro-3-phenylpropionate and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like methanol or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and fluorine atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate hydrochloride is being explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentrations (MICs) have been reported between 10 to 50 µg/mL, showing effectiveness particularly against Gram-positive bacteria.
- Anticancer Potential : Preliminary research suggests that the compound may induce apoptosis in cancer cell lines. For instance, it has shown an IC50 value of approximately 25 µM in human breast cancer cells, indicating its potential as a chemotherapeutic agent.
Neuropharmacology
The compound's structural similarities to amino acids suggest it may play a role in modulating neurotransmitter systems. Research is ongoing to evaluate its effects on glutamate receptors and its implications for treating neurodegenerative diseases.
Case Studies and Research Findings
The following table summarizes key findings from various studies related to this compound:
| Study | Findings |
|---|---|
| Antimicrobial Testing | Effective against multiple bacterial strains; MICs ranging from 10 to 50 µg/mL. |
| Cancer Cell Line Studies | Induced apoptosis in human breast cancer cells with an IC50 value of 25 µM. |
| Neuropharmacological Research | Suggested modulation of glutamate receptors, indicating potential for treating neurodegenerative diseases. |
Industrial Applications
In addition to its medicinal uses, this compound has applications in the synthesis of specialty chemicals. Its unique properties make it a valuable building block for developing more complex organic compounds used in various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride (inferred data) with structurally related compounds from the evidence. Key differences in fluorine substitution, ester groups, and substituents are highlighted to illustrate their impact on physicochemical and functional properties.
*Inferred data based on structural analogs.
Key Findings:
Fluorine Substitution Patterns: Trifluoro derivatives (e.g., Ethyl 2-amino-3,3,3-trifluoropropionate) exhibit higher electronegativity and metabolic stability compared to difluoro analogs . The target compound’s 3,3-difluoro substitution may balance lipophilicity and reactivity for optimized drug-like properties.
Ester Group Influence: Methyl esters (e.g., Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate) are more hydrolytically labile than ethyl esters, affecting in vivo half-life . Ethyl esters in phenylpropanoate derivatives (e.g., ) are commonly used in chiral drug synthesis due to their stereochemical stability .
Substituent Effects: Phenyl groups enhance aromatic interactions in receptor binding, as seen in (R)-Ethyl 2-amino-3-phenylpropanoate . The target compound’s phenyl moiety may similarly improve target engagement.
Purity and Storage :
- High-purity analogs (≥95%) are prioritized for pharmaceutical R&D, while lower-purity compounds (e.g., 96% in ) are used in exploratory synthesis .
- Stability varies: 3-Fluoro Deschloroketamine requires -20°C storage for ≥5 years, whereas methyl esters may demand less stringent conditions .
Research Implications
The structural nuances of this compound position it as a promising candidate for antiviral or CNS-targeted drug development. Its difluoro-phenyl combination may synergize the metabolic resistance of fluorinated compounds with the pharmacokinetic benefits of aromatic systems.
Biological Activity
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : CHClFNO
- Molecular Weight : 265.67 g/mol
The compound features a difluorinated propionate moiety attached to an amino group and a phenyl ring, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : It may interact with various signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are critical for cell proliferation and survival .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .
Cytotoxicity and Antitumor Activity
Case studies have highlighted its cytotoxic effects on cancer cell lines. For instance, it has been observed to induce apoptosis in glioma cells while sparing normal astrocytes, indicating a selective action that could be beneficial in cancer therapy .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial potency against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on glioma cells.
- Methodology : Cell viability assays were conducted.
- Results : Significant reduction in cell viability was noted at concentrations above 10 µM, with IC50 values indicating potent activity.
Data Summary
The table below summarizes key findings related to the biological activity of this compound:
Q & A
Q. How are reaction intermediates tracked to prevent over- or under-reaction?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
